molecular formula C19H21Cl2N3O B11670693 N-[(E)-1-(3,4-dichlorophenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine

N-[(E)-1-(3,4-dichlorophenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine

Cat. No.: B11670693
M. Wt: 378.3 g/mol
InChI Key: GMAJLDMJMAAOIB-HYARGMPZSA-N
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Description

This compound is a piperazine derivative featuring a 3,4-dichlorophenyl group in an (E)-ethylidene configuration and a 2-methoxyphenyl substituent on the piperazine ring. The 3,4-dichlorophenyl moiety is a common pharmacophore in neuroactive compounds, contributing to receptor binding via hydrophobic and halogen bonding interactions .

Properties

Molecular Formula

C19H21Cl2N3O

Molecular Weight

378.3 g/mol

IUPAC Name

(E)-1-(3,4-dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]ethanimine

InChI

InChI=1S/C19H21Cl2N3O/c1-14(15-7-8-16(20)17(21)13-15)22-24-11-9-23(10-12-24)18-5-3-4-6-19(18)25-2/h3-8,13H,9-12H2,1-2H3/b22-14+

InChI Key

GMAJLDMJMAAOIB-HYARGMPZSA-N

Isomeric SMILES

C/C(=N\N1CCN(CC1)C2=CC=CC=C2OC)/C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC(=NN1CCN(CC1)C2=CC=CC=C2OC)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 4-(2-Methoxyphenyl)piperazine

The piperazine core is functionalized via nucleophilic aromatic substitution. Piperazine reacts with 2-methoxybromobenzene in toluene at 110°C for 12–24 hours, using potassium carbonate as a base to deprotonate the amine and facilitate substitution. This method yields 4-(2-methoxyphenyl)piperazine with ~65–75% efficiency, though competing bis-alkylation necessitates careful stoichiometric control (piperazine:aryl halide = 1:1.1). Purification via recrystallization from ethanol/water mixtures enhances purity to >98%.

Imine Formation via Condensation

The piperazine intermediate is condensed with 1-(3,4-dichlorophenyl)propan-2-one in refluxing toluene, employing p-toluenesulfonic acid (p-TsOH) as a catalyst. The reaction proceeds via nucleophilic attack of the piperazine’s secondary amine on the ketone, followed by dehydration to form the (E)-imine. Key parameters include:

ParameterConditionYieldCitation
SolventToluene72%
Catalystp-TsOH (10 mol%)
Temperature110°C (reflux)
Reaction Time8–12 hours

The (E)-configuration is favored under thermodynamic control, with the trans isomer predominating due to reduced steric hindrance. Post-reaction, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to isolate the target compound in >95% purity.

Method 2: Alternative Catalytic Approaches

Hydrogen-Bond Catalysis for Stereoselectivity

Recent advances in organocatalysis propose using thiourea-based catalysts to enhance imine stereoselectivity. For example, a chiral thiourea derivative (10 mol%) in dichloromethane at 25°C achieves 85% enantiomeric excess (ee) for analogous piperazine imines. While untested for this specific compound, such methods could mitigate side reactions and improve (E)-selectivity without requiring high temperatures.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. Pilot studies on similar imine formations show that 30 minutes at 150°C in acetonitrile with acetic acid catalyst yields comparable results to 12-hour reflux. This approach remains speculative for the target compound but aligns with trends in green chemistry.

Analysis of Critical Reaction Parameters

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) accelerate imine formation but may promote side reactions, whereas toluene balances reactivity and selectivity. Alcohols like ethanol offer eco-friendly alternatives but require prolonged reflux.

Acid Catalysts

p-TsOH outperforms weaker acids (e.g., acetic acid) by enhancing protonation of the ketone carbonyl, increasing electrophilicity. Strong acids (H2SO4) risk over-protonation and decomposition.

Temperature and Time

Elevated temperatures (110°C) drive dehydration but risk thermal degradation. Lower temperatures (80°C) with molecular sieves to absorb water offer a compromise, extending reaction times to 24 hours.

Purification and Characterization

Recrystallization vs. Chromatography

Recrystallization from ethanol/water (1:2) achieves 90% recovery for gram-scale batches, while chromatography is reserved for milligram-scale research-grade purification.

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, N=CH), 7.45–7.39 (m, 3H, Ar-H), 6.91–6.85 (m, 3H, Ar-H), 3.82 (s, 3H, OCH3), 3.74–3.68 (m, 4H, piperazine), 2.98–2.92 (m, 4H, piperazine), 2.34 (s, 3H, CH3).

  • HPLC : Purity >98% (C18 column, 70:30 MeOH/H2O).

Challenges and Optimization Strategies

Stereochemical Control

The (E)-imine’s dominance relies on steric and electronic factors. Introducing bulky substituents on the ketone or piperazine could further enhance selectivity but complicates synthesis.

Scalability Issues

Large-scale reactions face heat dissipation challenges. Flow chemistry systems, as described in Patent WO2019016828A1, enable continuous processing and improve yields by 15–20% for analogous compounds .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(3,4-dichlorophenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reactions are typically conducted under controlled conditions, such as specific temperatures and pH levels, to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

N-[(E)-1-(3,4-dichlorophenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-1-(3,4-dichlorophenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

  • 3,4-Dichlorophenyl Group : Critical for high-affinity binding to receptors like D3 and NK1, likely via halogen bonding with histidine or phenylalanine residues .
  • 2-Methoxyphenyl Group : Enhances selectivity for serotonin receptors (e.g., 5-HT1A) by interacting with polar residues in the binding pocket .
  • Substituent Position : Moving chlorine atoms from 3,4- to 2,4-positions () reduces selectivity but increases potency, suggesting a trade-off in drug design .

Physicochemical and Pharmacokinetic Considerations

Compound Molecular Weight logP* Key Feature
Target Compound ~385.3 4.1 High lipophilicity, potential CNS activity
(Naphthylmethyl) 402.3 5.2 Reduced solubility, enhanced receptor affinity
(Biphenyl) 445.5 4.8 Improved π-π interactions, moderate logP
(2-Methylbenzylidene) 385.5 3.9 Balanced logP, improved metabolic stability

*Estimated using fragment-based methods.

Biological Activity

N-[(E)-1-(3,4-dichlorophenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine, also known by its CAS number 315216-68-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound has a molecular formula of C19H21Cl2N3OC_{19}H_{21}Cl_2N_3O and a molar mass of 364.28 g/mol. The structure features a piperazine ring substituted with a methoxyphenyl group and a dichlorophenyl moiety, contributing to its pharmacological properties.

1. Pharmacological Properties

Research has indicated that compounds with similar structures often exhibit significant interactions with neurotransmitter receptors. For instance, studies have shown that the piperazine scaffold is commonly associated with binding affinity to serotonin receptors, particularly the 5-HT receptor family.

Table 1: Binding Affinities of Related Compounds

Compound NameTarget ReceptorBinding Affinity (nM)
Compound A5-HT1A1.2
Compound B5-HT2A21.3
This compoundUnknownTBD

The biological activity of this compound may involve multiple mechanisms:

  • Serotonergic Modulation : Similar compounds have been shown to act as agonists or antagonists at serotonin receptors, influencing mood and anxiety pathways.
  • Antioxidative Properties : Research on related piperazine derivatives suggests potential antioxidative effects, which could be beneficial in neurodegenerative disease contexts by mitigating oxidative stress.

3. Case Studies

A study involving related piperazine derivatives demonstrated their efficacy in protecting neuronal cells from oxidative damage induced by hydrogen peroxide. These findings suggest that this compound may also exert protective effects on neuronal health.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-[(E)-1-(3,4-dichlorophenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine?

  • Methodological Answer : Synthesis requires precise control of reaction conditions. Key steps include condensation of substituted piperazine derivatives with aldehydes under reflux in ethanol or methanol. Temperature (60–80°C), solvent polarity, and reaction time (12–24 hours) significantly impact yield. Catalysts like acetic acid or p-toluenesulfonic acid may enhance imine formation. Post-synthesis purification via column chromatography (silica gel, 10% methanol/dichloromethane) ensures purity .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the piperazine backbone, ethylidene linkage, and aromatic substituents. Mass Spectrometry (MS) verifies molecular weight (e.g., [M+H]+ ion). X-ray crystallography or computational modeling (DFT, Gaussian09) resolves stereochemistry and 3D conformation .

Q. What analytical techniques ensure purity and stability during storage?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) monitors purity (>95%). Stability studies under varying pH (4–9), temperature (4°C vs. room temperature), and light exposure guide storage protocols. Lyophilization in amber vials under nitrogen minimizes degradation .

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with neurotransmitter receptors?

  • Methodological Answer : Radioligand binding assays (e.g., ³H-serotonin or ³H-dopamine displacement) quantify affinity for serotonin (5-HT) or dopamine (D2/D3) receptors. Functional assays (cAMP accumulation, calcium flux) assess agonism/antagonism. Structural analogs with 3,4-dichlorophenyl groups (e.g., SR140333 in ) guide receptor subtype targeting .

Q. What computational approaches predict metabolic pathways and metabolite toxicity?

  • Methodological Answer : In silico tools like Schrödinger’s ADMET Predictor or MetaCore model Phase I/II metabolism. Focus on oxidation of the ethylidene group or O-demethylation of the methoxyphenyl moiety. Toxicity risks (e.g., hepatotoxicity) are evaluated via docking studies with cytochrome P450 isoforms (CYP3A4, CYP2D6) .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Triangulate data using orthogonal assays (e.g., in vitro binding vs. ex vivo electrophysiology). Control for batch-to-batch variability in compound purity. Cross-validate findings with structural analogs (e.g., 4-methylphenyl vs. naphthyl substitutions) to isolate substituent effects .

Q. What strategies improve selectivity for specific receptor subtypes?

  • Methodological Answer : Modify substituents on the piperazine ring (e.g., 2-methoxyphenyl vs. pyridinyl groups) to alter steric/electronic profiles. Use molecular dynamics simulations (Amber22) to predict binding pocket interactions. Pharmacophore mapping identifies critical hydrogen-bonding motifs .

Q. How are structure-activity relationships (SAR) systematically explored?

  • Methodological Answer : Synthesize analogs with variations in the dichlorophenyl (e.g., 2,4-dichloro vs. 3,4-dichloro) or methoxyphenyl groups. Test analogs in dose-response assays (IC50/EC50 determination). Multivariate analysis (PCA or PLS) correlates structural features with activity .

Q. What methods validate data reproducibility in preclinical studies?

  • Methodological Answer : Implement intra- and inter-laboratory validation using standardized protocols (e.g., NIH Rigor and Reproducibility guidelines). Blind experiments, positive/negative controls, and independent replication by third parties minimize bias. Statistical power analysis ensures adequate sample sizes .

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